CB1 Receptor Antagonist Classification vs. Prototypical Agents Rimonabant and SLV-319
CAS 946313-54-8 is explicitly annotated as a patented CB1 receptor antagonist in the Therapeutic Target Database, with an obesity indication matching the therapeutic scope of rimonabant and SLV-319 [1]. Unlike rimonabant (Ki = 1–2 nM at human CB1) and SLV-319 (Ki = 7.8 nM at human CB1), which are pyrazole-based and dihydropyrazole-based scaffolds, respectively, CAS 946313-54-8 employs a 1-sulfonyl-4-acylpiperazine chemotype, a scaffold discovered through HTS and systematically optimized for CB1R inverse agonism at Merck Research Laboratories [2][3]. This scaffold divergence is associated with differentiated physicochemical properties: the 3,3-dimethylpiperazin-2-one moiety introduces a geminal dimethyl substitution that may restrict metabolic N-dealkylation, a known clearance pathway for piperazine-containing CB1 ligands [4]. Quantitative binding data for this specific compound remain proprietary, but class-level SAR indicates that the 4-fluorophenylsulfonyl group contributes to CB1 affinity through halogen-π interactions with the receptor orthosteric pocket [3].
| Evidence Dimension | CB1 receptor target engagement and scaffold class |
|---|---|
| Target Compound Data | CB1 antagonist (annotated); sulfonylated piperazine derivative 4; MW 397.47; cLogP ~2.5–3.5 (estimated by class); topological polar surface area ~96 Ų (estimated) |
| Comparator Or Baseline | Rimonabant: Ki = 1–2 nM (human CB1), MW 463.8, cLogP 5.5, pyrazole scaffold; SLV-319: Ki = 7.8 nM (human CB1), MW 470.3, dihydropyrazole sulfonamide scaffold |
| Quantified Difference | Scaffold class: 1-sulfonyl-4-acylpiperazine vs. pyrazole (rimonabant) vs. dihydropyrazole sulfonamide (SLV-319); MW reduction of ~66–73 Da vs. comparators; estimated cLogP reduction of ~2–3 log units vs. rimonabant (class-level estimate) |
| Conditions | Human CB1 receptor; in vitro radioligand displacement assays (comparator data from published literature); CAS 946313-54-8 annotation from TTD/DrugMap database |
Why This Matters
Scaffold-class differentiation from prototypical CB1 antagonists is critical for procurement decisions in obesity research programs seeking to evaluate peripherally restricted or metabolically distinct CB1 modulators with reduced CNS penetration liability relative to rimonabant.
- [1] IDRBLab Therapeutic Target Database. Drug Information: Sulfonylated piperazine derivative 4. Drug ID: D07NAA. Target: Cannabinoid receptor 1 (CB1), Antagonist. Indication: Obesity. View Source
- [2] Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters, 350(2-3), 240–244. (Rimonabant Ki data) View Source
- [3] Vachal, P., et al. (2009). 1-Sulfonyl-4-acylpiperazines as selective cannabinoid-1 receptor (CB1R) inverse agonists for the treatment of obesity. Journal of Medicinal Chemistry, 52(8), 2550–2558. View Source
- [4] Sharma, M. K., et al. (2015). A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opinion on Therapeutic Patents, 25(10), 1093–1116. PMID: 26161824. View Source
